molecular formula C11H7F3 B11903702 2-(Difluoromethyl)-5-fluoronaphthalene

2-(Difluoromethyl)-5-fluoronaphthalene

Cat. No.: B11903702
M. Wt: 196.17 g/mol
InChI Key: YBRMQFFTXLJYRC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoronaphthalene is a fluorinated aromatic compound that has garnered significant interest in the field of organic chemistry. The presence of both difluoromethyl and fluorine substituents on the naphthalene ring imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-(Difluoromethyl)-5-fluoronaphthalene serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated compounds. Its unique substituents enhance the stability and reactivity of synthesized materials.
  • Reactions : The compound can undergo various reactions, including:
    • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur, allowing for the introduction of different functional groups.
    • Oxidation and Reduction : The aromatic ring can be oxidized to produce naphthoquinones or reduced to yield methyl-substituted derivatives.

Biology

  • Pharmaceutical Development : The compound's fluorinated nature makes it an attractive candidate for drug discovery. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them suitable for pharmaceutical applications.
  • Biological Activity : Studies have shown that this compound can interact with enzymes and receptors, potentially serving as an enzyme inhibitor or receptor modulator. These interactions are primarily influenced by hydrogen bonding and hydrophobic effects arising from the difluoromethyl group .

Medicine

  • Drug Discovery : Ongoing research focuses on the compound's potential as a pharmaceutical intermediate. Its unique electronic properties may enhance binding affinities towards biological targets, making it a candidate for developing new therapeutic agents.
  • Case Study Example : In one study, fluorinated compounds similar to this compound were evaluated for their ability to inhibit glycolytic enzymes, demonstrating significant biological activity against cancer cell lines .

Industry

  • Specialty Chemicals : The compound is utilized in producing specialty chemicals with enhanced properties such as increased stability and reactivity. Its applications extend to materials science, where it is used in creating advanced materials and coatings.
  • Material Science : The unique properties of fluorinated compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials due to their exceptional optical characteristics .

Data Table of Applications

Application AreaSpecific UseNotable Properties
ChemistryBuilding block for complex synthesisEnhanced stability and reactivity
BiologyDrug discoveryImproved metabolic stability
MedicinePharmaceutical intermediatePotential enzyme inhibitor
IndustrySpecialty chemicals productionUnique electronic properties

Biological Activity

2-(Difluoromethyl)-5-fluoronaphthalene is a fluorinated organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a naphthalene ring substituted with difluoromethyl and fluorine groups. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Synthesis

The synthesis of this compound typically involves the introduction of difluoromethyl groups into the naphthalene structure through electrophilic aromatic substitution or other synthetic methodologies. The specific conditions for synthesis can significantly affect the yield and purity of the final product.

Research indicates that fluorinated compounds can exhibit various biological activities, including antimicrobial, anti-cancer, and enzyme inhibition properties. The mechanisms often involve interaction with biological macromolecules such as proteins and nucleic acids, leading to alterations in cellular functions.

Anticancer Activity

One notable area of research is the anticancer potential of this compound. Studies have shown that fluorinated compounds can inhibit tumor growth by interfering with DNA replication or by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cell proliferation in cancer cells
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionModulation of enzymatic pathways

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of various fluorinated naphthalene derivatives on human cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to significantly inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. This inhibition could be linked to its structural features that allow it to fit into the active sites of these enzymes.

Properties

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

IUPAC Name

6-(difluoromethyl)-1-fluoronaphthalene

InChI

InChI=1S/C11H7F3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,11H

InChI Key

YBRMQFFTXLJYRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)F

Origin of Product

United States

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